1,4-双(三甲基甲硅氧基)苯

描述

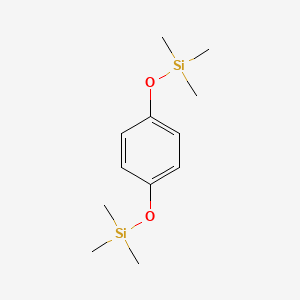

1,4-Bis(trimethylsiloxy)benzene, also known as TMSB, is a silicon-based compound . It is used as a precursor for developing silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process . It can also be used as a secondary standard in quantitative NMR (qNMR) spectroscopy .

Synthesis Analysis

TMSB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . It is also used in the development of silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process .Molecular Structure Analysis

The molecular formula of TMSB is C12H22Si2 . The molecular weight is 222.47 .Chemical Reactions Analysis

The solid-state kinetics and gas-phase predictions of TMSB are visualized by utilizing thermogravimetric and mass spectral data . The activation energy for non-isothermal evaporation processes of TMSB is calculated using isoconversional methods .Physical And Chemical Properties Analysis

TMSB is a solid substance with a boiling point of 194 °C/742 mmHg and a melting point of 91-94 °C .科学研究应用

Chemical Vapor Deposition (CVD) for Silicon Carbide Coatings

1,4-Bis(trimethylsiloxy)benzene: is utilized as a precursor in the plasma-assisted CVD process to develop silicon carbide (SiC) coatings . These coatings are highly valued for their exceptional hardness and thermal stability, making them suitable for various industrial applications, including semiconductors and aerospace engineering.

Quantitative NMR Spectroscopy

As a secondary standard, 1,4-Bis(trimethylsiloxy)benzene is employed in quantitative NMR (qNMR) spectroscopy . This application is crucial for accurately determining the concentration of substances in a mixture, which is essential in pharmaceuticals and chemical research.

Internal Standard for NMR

This compound serves as an internal standard for the quantitation of small organic molecules in solutions by 1H NMR spectroscopy . It helps in providing accurate and reproducible measurements in NMR studies.

Kinetic Studies in Solid-State Reactions

The solid-state kinetics of 1,4-Bis(trimethylsiloxy)benzene are analyzed using thermogravimetric and mass spectral data . This research is significant for understanding the decomposition and stability of materials under various conditions.

Gas-Phase Predictions for CVD Processes

1,4-Bis(trimethylsiloxy)benzene: is also studied for its gas-phase behavior predictions, which are vital for enhancing the CVD process to grow high-quality SiC thin films . This involves investigating the molecular structure and energetics of the predicted gas-phase molecules.

Material Analysis and Characterization

Thermoanalytical methods, including the study of 1,4-Bis(trimethylsiloxy)benzene , find extensive application in the analysis of various materials . This is particularly useful in the fields of material science and engineering for characterizing new materials and improving existing ones.

安全和危害

未来方向

TMSB has recently received attention because of its stability under normal conditions, its volatility, its chlorine-free nature, and its ability to deposit silicon carbide films under relatively mild conditions . This makes it a valuable and economic coating material, especially in nuclear applications .

属性

IUPAC Name |

trimethyl-(4-trimethylsilyloxyphenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLYYIZODAWMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305236 | |

| Record name | 1,4-Bis(trimethylsiloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(trimethylsiloxy)benzene | |

CAS RN |

2117-24-0 | |

| Record name | 1,4-Bis(trimethylsiloxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(trimethylsiloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the conformational preference of 1,4-bis(trimethylsiloxy)benzene in the solid and gas phase?

A1: Both X-ray crystallography and computational methods reveal that 1,4-bis(trimethylsiloxy)benzene adopts a non-planar conformation. In the crystalline state, obtained by vacuum sublimation or crystallization from n-heptane, the molecule exhibits C1 symmetry. The two (H3C)3SiO- substituents are twisted around the O-(C6H4)-O axis by dihedral angles of ±60°, adopting a conrotatory arrangement [, ]. Photoelectron spectroscopy and theoretical calculations suggest that this C1 symmetry is also maintained in the gas phase [, ].

Q2: How does the conformation of 1,4-bis(trimethylsiloxy)benzene compare to its monosubstituted derivative?

A2: While experimental data on the conformation of the monosubstituted derivative, (H5C6)-OSi(CH3)3, is limited, theoretical calculations provide insights. Studies employing MNDO, AM1, and PM3 methods have been conducted to predict the geometry of this molecule []. Comparing these computational results with experimental data for 1,4-bis(trimethylsiloxy)benzene can help assess the impact of a single trimethylsiloxy substituent on the overall conformation.

Q3: Are there other known bis(trimethylsiloxy)- compounds and how do their properties compare?

A3: Yes, several other bis(trimethylsiloxy)- compounds have been synthesized, including:

Q4: What are the potential applications of 1,4-bis(trimethylsiloxy)benzene?

A4: While the provided research focuses primarily on structural characterization, the presence of the trimethylsiloxy groups suggests potential applications of 1,4-bis(trimethylsiloxy)benzene and its derivatives:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

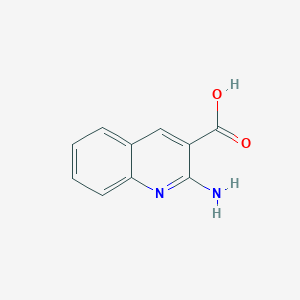

![2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1267111.png)